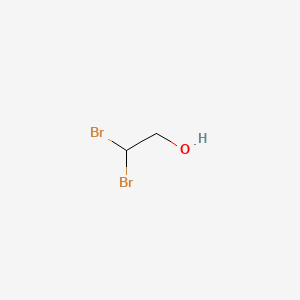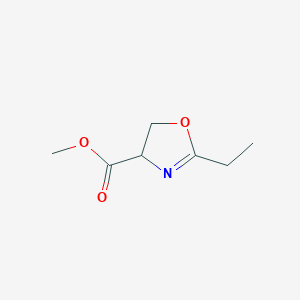
2,2-dibromoethan-1-ol
Übersicht
Beschreibung
2,2-Dibromoethan-1-ol (DBE) is an organic compound with a molecular formula of C2H4Br2O. It is a colorless liquid with a sweet smell and is highly soluble in water. DBE is used in a variety of applications, including as a reagent in organic synthesis, as a corrosion inhibitor, and as a flame retardant. It is also used in the manufacture of pharmaceuticals, cosmetics, and pesticides.
Wissenschaftliche Forschungsanwendungen
2,2-dibromoethan-1-ol has been studied extensively for its potential applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including bromoethanol, bromoacetic acid, and bromoacetaldehyde. It has also been used as a catalyst for the synthesis of polymers and as a flame retardant in plastics.
Wirkmechanismus
2,2-dibromoethan-1-ol is a strong oxidizing agent and can be used to oxidize organic compounds. It can also be used to reduce organohalides, such as bromoethanol and bromoacetic acid.
Biochemical and Physiological Effects
2,2-dibromoethan-1-ol has been studied for its potential biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi, and to have anti-inflammatory and anti-oxidant properties. It has also been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,2-dibromoethan-1-ol in laboratory experiments include its low cost, its availability, and its high solubility in water. Its main limitation is its toxicity, which makes it unsuitable for use in experiments involving human subjects.
Zukünftige Richtungen
For research into 2,2-dibromoethan-1-ol include further studies into its biochemical and physiological effects, as well as its potential applications in the synthesis of polymers and as a flame retardant. Other potential applications include its use as a corrosion inhibitor and its use in the manufacture of pharmaceuticals, cosmetics, and pesticides. Further research is also needed to determine the optimal conditions for its synthesis, as well as its potential toxicity in humans.
Synthesemethoden
2,2-dibromoethan-1-ol is produced commercially by the reaction of ethylene oxide with hydrogen bromide in the presence of a catalyst. It can also be synthesized from ethylene bromide, which is produced by the reaction of ethylene with hydrogen bromide.
Eigenschaften
IUPAC Name |
2,2-dibromoethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Br2O/c3-2(4)1-5/h2,5H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZJULUCZAZKHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Br)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60232224 | |
| Record name | Ethanol, 2,2-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60232224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.86 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dibromoethanol | |
CAS RN |
83206-47-7 | |
| Record name | Ethanol, 2,2-dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083206477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2,2-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60232224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(E)-2-cyclohexylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6596806.png)




![6,6-dibromo-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B6596862.png)





![7-phenylpyrrolo[1,2-a]pyrimidine](/img/structure/B6596896.png)
